A3AR modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

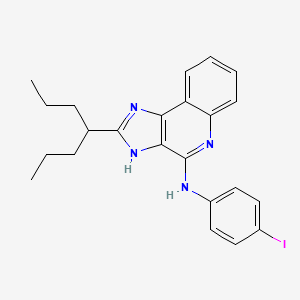

C23H25IN4 |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

2-heptan-4-yl-N-(4-iodophenyl)-3H-imidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C23H25IN4/c1-3-7-15(8-4-2)22-27-20-18-9-5-6-10-19(18)26-23(21(20)28-22)25-17-13-11-16(24)12-14-17/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,25,26)(H,27,28) |

InChI Key |

PMLCQIVFRJHHRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C1=NC2=C(N1)C(=NC3=CC=CC=C32)NC4=CC=C(C=C4)I |

Origin of Product |

United States |

Foundational & Exploratory

Illuminating the Path to A3AR Modulation: A Technical Guide to Discovery and Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of A3 adenosine receptor (A3AR) modulators. The A3AR, a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and chronic pain. This document outlines the core methodologies in the identification and development of novel A3AR agonists, antagonists, and allosteric modulators, presenting key data, experimental protocols, and visual representations of critical pathways and workflows.

The A3AR is implicated in diverse physiological processes, and its modulation offers significant therapeutic potential. Activation of the A3AR is typically associated with anti-inflammatory and cardioprotective effects, while antagonism of the receptor may be beneficial in conditions like glaucoma. The discovery of selective A3AR modulators is a key focus of current research, aiming to harness these therapeutic benefits while minimizing off-target effects.

Quantitative Analysis of A3AR Modulators

The binding affinity (Ki) and functional potency (EC50 or IC50) are critical parameters in the characterization of A3AR modulators. The following tables summarize quantitative data for representative compounds from various chemical classes.

Table 1: Binding Affinities (Ki) of Selected A3AR Agonists

| Compound | Chemical Class | hA3AR Ki (nM) | Reference |

| IB-MECA | Adenosine derivative | 2.9 | [1] |

| 2-Cl-IB-MECA | Adenosine derivative | 3.5 | [1] |

| MRS5980 | (N)-methanocarba derivative | 0.72 | [1] |

| 6c | Truncated nucleoside | 2.40 | [2] |

Table 2: Binding Affinities (Ki) of Selected A3AR Antagonists

| Compound | Chemical Class | hA3AR Ki (nM) | Reference |

| 7af | 4-phenyl-5-pyridyl-1,3-thiazole | Potent (specific value not stated) | [3] |

| 5 | Truncated nucleoside | 4.16 | |

| N-[3-(4-methoxy-phenyl)-thiadiazol-5-yl]-acetamide (39) | Thiazole/Thiadiazole derivative | 0.79 |

Table 3: Activity of Selected A3AR Positive Allosteric Modulators (PAMs)

| Compound | Chemical Class | Activity | Reference |

| LUF6000 | 1H-imidazo[4,5-c]quinolin-4-amine | Potentiates agonist efficacy | |

| 2-cyclopentyl-4-benzylamino 38 | 1H-imidazo[4,5-c]quinolin-4-amine | Potentiates agonist efficacy by 45-50% | |

| 2-cyclohexyl-4-(3,4-dichlorophenyl)amino 43 | 1H-imidazo[4,5-c]quinolin-4-amine | Potentiates agonist efficacy by 45-50% |

Core Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of A3AR modulators. The following sections provide step-by-step protocols for key in vitro assays.

Radioligand Binding Assay for A3AR

This protocol is designed to determine the binding affinity of test compounds for the human A3AR.

1. Materials:

-

HEK-293 cells stably expressing the human A3AR.

-

Cell membrane homogenates prepared from the above cells.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide)).

-

Non-specific binding control: 1 µM IB-MECA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase (ADA).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

2. Procedure:

-

Incubate cell membrane homogenates (approximately 32 µg protein) with 0.15 nM [¹²⁵I]AB-MECA in the assay buffer.

-

Add the test compound at various concentrations.

-

For determining non-specific binding, incubate a parallel set of samples with 1 µM IB-MECA.

-

Incubate the mixture for 120 minutes at 22°C.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters several times with ice-cold 50 mM Tris-HCl.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for A3AR

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) via A3AR activation, which is coupled to Gi proteins that inhibit adenylyl cyclase.

1. Materials:

-

CHO cells stably expressing the human A3AR.

-

Forskolin.

-

Test compounds (agonists or antagonists).

-

GloSensor™ cAMP Reagent (or equivalent).

-

CO₂-independent medium.

-

Poly-D-lysine coated 96-well plates.

2. Procedure for Agonist Testing:

-

Seed the CHO-hA3AR cells in poly-D-lysine coated 96-well plates and incubate overnight.

-

Aspirate the culture medium and rinse the cells with CO₂-independent medium.

-

Incubate the cells in 100 µL of equilibration medium containing the GloSensor™ cAMP Reagent for 30 minutes at 37°C.

-

Add the test agonist at various concentrations.

-

Stimulate the cells with 10 µM forskolin to induce cAMP production.

-

Measure the luminescence, which is inversely proportional to the cAMP concentration.

-

Generate a concentration-response curve and determine the EC50 value of the agonist.

3. Procedure for Antagonist Testing:

-

Follow steps 1-3 of the agonist testing protocol.

-

Pre-incubate the cells with the test antagonist at various concentrations.

-

Add a known A3AR agonist (e.g., Cl-IB-MECA) at a concentration that produces approximately 80% of its maximal effect (EC80).

-

Stimulate with 10 µM forskolin.

-

Measure the luminescence and determine the ability of the antagonist to inhibit the agonist-induced decrease in cAMP.

Synthetic Pathway for a Representative A3AR Modulator

The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, a class of potent A3AR positive allosteric modulators, is a multi-step process. A general synthetic route is outlined below.

General Synthesis of 1H-imidazo[4,5-c]quinolin-4-amine Derivatives:

-

Condensation: Reaction of a suitable quinoline precursor with a carboxylic acid in the presence of polyphosphoric acid to form the imidazoquinoline core.

-

N-Oxidation: Oxidation of the quinoline nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: Introduction of a chlorine atom at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Amination: Substitution of the chlorine atom with a desired amine (R²-PhNH₂) in a solvent like N,N-dimethylformamide (DMF).

Visualizing A3AR Signaling and Discovery Workflows

Diagrams of key biological and experimental processes provide a clear and concise understanding of complex systems.

Caption: A3AR Signaling Pathway.

Caption: A3AR Modulator Discovery Workflow.

References

A3AR modulator 1 in vitro characterization

An In-Depth Technical Guide to the In Vitro Characterization of A3AR Modulator 1

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro pharmacological profile of this compound, a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). This guide details its binding characteristics, functional potency, and off-target selectivity, alongside the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also known as compound 39 or MRS8054), a notable 1H-imidazo[4,5-c]quinolin-4-amine derivative.

Table 1: Off-Target Selectivity Profile of this compound

This table presents the binding affinities (Ki) of this compound at several off-target receptors, indicating its selectivity.

| Target | Ki (μM) |

| Translocator Protein (TSPO) | 0.123 |

| Opioid Receptor σ2 | 0.891 |

| 5HT2B Receptor | 2.6 |

Data sourced from MedChemExpress product information, referencing Fallot, et al. (2022)[1].

Table 2: Functional Activity of this compound

This table describes the primary functional effect of this compound as a positive allosteric modulator.

| Assay | Effect |

| [³⁵S]GTPγS Binding | Greatly enhances Cl-IB-MECA-stimulated Emax |

Information sourced from MedChemExpress product information[1].

A3AR Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins.[2][3] Activation of A3AR leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] The receptor can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and an increase in intracellular calcium (Ca²+). Downstream of these initial events, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the phosphoinositide 3-kinase (PI3K)-Akt pathway.

A positive allosteric modulator like this compound does not activate the receptor on its own. Instead, it binds to a site topographically distinct from the orthosteric site where endogenous adenosine binds. This binding enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating its effect on the signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize A3AR modulators are provided below.

Radioligand Equilibrium Binding Assay

This assay measures how a modulator affects the binding of a radiolabeled orthosteric ligand to the A3AR, providing insights into effects on agonist affinity.

Protocol:

-

Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human A3AR.

-

Incubation Mixture: In a 96-well plate, combine cell membranes (e.g., 50 μg protein) in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) with adenosine deaminase (ADA) at 1 unit/mL.

-

Radioligand Addition: Add a non-saturating concentration of the radioligand, such as ~0.3 nM [¹²⁵I]I-AB-MECA.

-

Modulator Addition: Add the test modulator (e.g., this compound) at various concentrations. For a single-point comparison, a 10 μM concentration is often used.

-

Incubation: Incubate the mixture at room temperature for an extended period (e.g., 18 hours) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Express the results as the percent change in specific binding compared to a vehicle control.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation, a proximal event in the A3AR signaling cascade. PAMs are tested for their ability to enhance agonist-stimulated [³⁵S]GTPγS binding.

Protocol:

-

Membrane Preparation: Use membranes from HEK293 cells expressing the A3AR.

-

Pre-incubation: Pre-treat cell membranes (e.g., 5 μg protein) with the modulator for 1 hour in a GTPγS binding buffer (50 mM Tris HCl, 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).

-

Reaction Initiation: Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) and ~0.5 nM of [³⁵S]GTPγS to the mixture.

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Termination & Filtration: Stop the assay by rapid filtration through GF/C filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot agonist concentration-response curves in the presence and absence of the modulator. Analyze for changes in the agonist's Emax (efficacy) and EC50 (potency).

cAMP Functional Assay

This assay measures the downstream consequence of A3AR-Gi coupling: the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP.

Protocol:

-

Cell Culture: Plate HEK293 cells expressing the A3AR in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with the test modulator for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add an adenylyl cyclase stimulator, such as forskolin, along with varying concentrations of an A3AR agonist.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a luminescent reporter system (e.g., GloSensor).

-

Data Analysis: Generate agonist concentration-response curves in the presence and absence of the modulator to determine its effect on the agonist's inhibitory potency (IC50) and efficacy.

References

Selectivity of A3AR modulator 1 for A3AR over other receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the selectivity of A3AR modulator 1 (also known as MRS8054), a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). As a PAM, this compound enhances the signaling of the endogenous ligand, adenosine, at the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] Understanding the selectivity of such a modulator is paramount for its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. This document details the quantitative selectivity of this compound against other adenosine receptor subtypes and a panel of other receptors, and provides the experimental methodologies used for these determinations.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound has been assessed through a series of binding assays against various receptors. The data is summarized in the tables below for clear comparison.

Table 1: Selectivity of this compound at Off-Target Receptors

| Target | K_i (µM) |

| Translocator Protein (TSPO) | 0.123[2] |

| Opioid Receptor σ2 | 0.891[2] |

| 5HT2B Receptor | 2.6[2] |

Table 2: Selectivity Profile of this compound Across Human Adenosine Receptor Subtypes

| Receptor Subtype | K_i (nM) | Fold Selectivity vs. A3AR |

| A1 | >10,000 | - |

| A2A | >10,000 | - |

| A2B | >10,000 | - |

| A3 | No direct binding up to 10 µM | - |

Note: As a positive allosteric modulator, this compound does not typically exhibit high affinity for the orthosteric binding site in the absence of the endogenous agonist. Its activity is characterized by the potentiation of the agonist's effect.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound.

Radioligand Binding Assays for Off-Target Selectivity

1. Translocator Protein (TSPO) Binding Assay

-

Source: Recombinant human TSPO expressed in CHO-K1 cells.

-

Radioligand: [³H]PK 11195 (a high-affinity TSPO ligand).

-

Procedure:

-

Cell membranes expressing TSPO (20 µg protein per well) are incubated in a buffer solution (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of [³H]PK 11195 (e.g., 10 nM) is added to the wells.

-

Increasing concentrations of this compound (e.g., from 0.3 nM to 10 µM) are added to compete with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., 3 µM PK 11195).

-

The mixture is incubated for 90 minutes at 4°C to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass-fiber filters, and the filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters, representing bound radioligand, is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a K_i value using the Cheng-Prusoff equation.[3]

-

2. Sigma-2 (σ₂) Receptor Binding Assay

-

Source: Rat liver membrane homogenates, a standard source for sigma-2 receptors.

-

Radioligand: [³H]RHM-1 (a selective sigma-2 ligand).

-

Procedure:

-

Rat liver membrane homogenates (approximately 300 µg of protein) are diluted in 50 mM Tris-HCl, pH 8.0.

-

A fixed concentration of [³H]RHM-1 (e.g., 1 nM) is incubated with the membranes.

-

Increasing concentrations of this compound (from 0.1 nM to 10 µM) are added.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-2 ligand (e.g., 10 µM haloperidol).

-

The incubation is carried out for 60 minutes at 25°C.

-

The reaction is terminated by filtration, and the bound radioactivity is quantified to determine the IC₅₀ and subsequently the K_i value.

-

3. Serotonin 2B (5-HT2B) Receptor Binding Assay

-

Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor.

-

Radioligand: [³H]-LSD (a high-affinity serotonin receptor ligand).

-

Procedure:

-

Membranes expressing the 5-HT2B receptor (e.g., 7 µg protein per well) are used.

-

Assays are performed in a buffer containing 50 mM Tris pH 7.4, 4 mM CaCl₂, and 0.1% ascorbic acid.

-

A fixed concentration of [³H]-LSD (e.g., 1 nM) is incubated with the membranes.

-

This compound is added at a range of concentrations to compete for binding.

-

Non-specific binding is determined using a high concentration of a known 5-HT2B ligand (e.g., 50 µM Serotonin).

-

Incubation is carried out for 30 minutes at 37°C.

-

The reaction is terminated by filtration through GF/C filters, followed by washing.

-

Bound radioactivity is measured, and the K_i value is calculated from the IC₅₀.

-

Radioligand Binding Assays for Adenosine Receptor Selectivity

-

General Principle: Competitive radioligand binding assays are used to determine the affinity of this compound for the A1, A2A, and A2B adenosine receptor subtypes.

-

Cell Lines: CHO cells stably expressing the human A1, A2A, or A2B adenosine receptor.

-

Radioligands:

-

A1AR: [³H]R-PIA (a selective A1 agonist).

-

A2AAR: [³H]CGS 21680 (a selective A2A agonist).

-

A2BAR: [³H]DPCPX (a selective A1/A2B antagonist, with conditions optimized for A2B).

-

-

Procedure:

-

Membranes from the respective cell lines (typically 20-50 µg of protein per tube) are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

-

A fixed concentration of the appropriate radioligand is added.

-

Increasing concentrations of this compound are included.

-

Non-specific binding is determined using a high concentration of a non-selective adenosine analog like NECA (10 µM).

-

Incubation is carried out at 25°C for 60-120 minutes.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer, and the radioactivity is counted.

-

IC₅₀ values are determined and K_i values are calculated.

-

Functional Assays for A3AR Potentiation

As this compound is a PAM, its primary activity is measured through functional assays that assess its ability to enhance the effect of an A3AR agonist.

1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins, a proximal event in GPCR signaling.

-

Principle: In the presence of an agonist, the A3AR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi subunit. A PAM will enhance this agonist-stimulated binding.

-

Procedure:

-

Membranes from cells expressing the human A3AR are incubated with a fixed, submaximal concentration of an A3AR agonist (e.g., Cl-IB-MECA).

-

Increasing concentrations of this compound are added.

-

[³⁵S]GTPγS is added to the mixture.

-

The reaction is incubated at 30°C for 30-60 minutes.

-

The reaction is stopped by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The potentiation of the agonist response by this compound is determined by the increase in [³⁵S]GTPγS binding.

-

2. cAMP Accumulation Assay

This assay measures the downstream effect of A3AR activation on the second messenger cAMP.

-

Principle: The A3AR is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A PAM will enhance the agonist-induced inhibition of cAMP production.

-

Procedure:

-

Whole cells expressing the human A3AR are pre-treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

A fixed concentration of an A3AR agonist is added in the presence of varying concentrations of this compound.

-

The cells are incubated for 15-30 minutes at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

The enhanced inhibition of cAMP accumulation in the presence of this compound is quantified.

-

Visualizations

A3AR Signaling Pathway

Caption: A3AR Signaling Pathway modulated by a Positive Allosteric Modulator (PAM).

Experimental Workflow for Receptor Selectivity Screening

Caption: General workflow for competitive radioligand binding assays.

Conclusion

This compound demonstrates a favorable selectivity profile, with its primary activity being the positive allosteric modulation of the A3 adenosine receptor. The off-target interactions identified occur at concentrations significantly higher than those expected to elicit a therapeutic effect at the A3AR. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the selectivity of this and other A3AR modulators. The high selectivity of this compound underscores its potential as a promising candidate for further preclinical and clinical development for indications where A3AR modulation is beneficial.

References

The Role of A3 Adenosine Receptor (A3AR) Modulators in Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) has emerged as a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases. As a G protein-coupled receptor (GPCR), A3AR is ubiquitously expressed on the surface of most immune cells, including neutrophils, macrophages, dendritic cells, lymphocytes, and mast cells[1]. Under physiological conditions, its expression is relatively low; however, in inflammatory and cancerous states, A3AR is significantly overexpressed[2][3]. This differential expression makes it an attractive target for selective drug development. This guide focuses on the role of A3AR modulators, specifically the agonists Piclidenoson (CF101) and Namodenoson (CF102), in modulating the immune response.

Piclidenoson and Namodenoson are orally bioavailable, small-molecule A3AR agonists that have demonstrated potent anti-inflammatory effects in numerous preclinical models and are currently in various stages of clinical trials for conditions such as psoriasis, rheumatoid arthritis, and hepatocellular carcinoma[4][5]. Their mechanism of action is primarily mediated through the downregulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in inflammatory cells.

Mechanism of Action: A3AR-Mediated Immunomodulation

Activation of the A3AR by agonists like Piclidenoson and Namodenoson initiates a cascade of intracellular signaling events that collectively dampen the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

Downregulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. A3AR activation has been shown to inhibit the NF-κB pathway at multiple levels.

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation of IκBα by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate gene transcription. A3AR agonists have been shown to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

-

Reduced Nuclear Translocation of NF-κB: By preventing IκBα degradation, A3AR agonists effectively block the nuclear translocation of the p65/p50 subunits of NF-κB.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of immune cell function, influencing cell survival, proliferation, and cytokine production. A3AR agonists have been demonstrated to negatively regulate this pathway in inflammatory cells.

-

Inhibition of Akt Phosphorylation: Activation of A3AR leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. This inhibition of Akt activity contributes to the overall anti-inflammatory effect by reducing the activation of downstream pro-inflammatory transcription factors.

The concerted inhibition of both the NF-κB and PI3K/Akt pathways results in a significant reduction in the production of a broad spectrum of pro-inflammatory cytokines.

A3AR Signaling Pathway Diagram

Quantitative Data on A3AR Modulator Activity

The efficacy of Piclidenoson and Namodenoson has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Modulator | Target | Assay Type | Cell Type/Model | Potency (Ki/IC50/EC50) | Reference |

| Namodenoson (CF102) | A3AR | Radioligand Binding | CHO cells expressing human A3AR | Ki = 0.33 nM | |

| Piclidenoson (CF101) | Cell Proliferation | [3H]-Thymidine Incorporation | Human Keratinocytes (HaCaT) | 40% inhibition at 10 nM | |

| Namodenoson (CF102) | Cell Proliferation | Presto Blue Assay | Pancreatic Carcinoma (BxPC-3) | 49.7% inhibition at 5 nM | |

| Piclidenoson (CF101) | IL-17 Production | Western Blot | Human Keratinocytes (HaCaT) | Significant decrease at 10 nM | |

| Piclidenoson (CF101) | IL-23 Production | Western Blot | Human Keratinocytes (HaCaT) | Significant decrease at 10 nM | |

| Namodenoson (CF102) | TNF-α Production | ELISA | Murine Macrophages (RAW 264.7) | Dose-dependent inhibition | |

| Namodenoson (CF102) | IL-1β Production | ELISA | Murine Macrophages (RAW 264.7) | Dose-dependent inhibition |

| Modulator | In Vivo Model | Key Findings | Quantitative Data | Reference |

| Piclidenoson (CF101) | Collagen-Induced Arthritis (Rats) | Ameliorated clinical and histological features of arthritis | Significant reduction in arthritis score | |

| Namodenoson (CF102) | Adjuvant-Induced Arthritis (Rats) | Suppressed clinical and pathological manifestations | Marked improvement in disease parameters | |

| Piclidenoson (CF101) | Psoriasis (Phase III Clinical Trial) | Superior efficacy vs. placebo at Week 16 | 9.7% PASI 75 response vs. 2.6% for placebo | |

| Namodenoson (CF102) | NAFLD/NASH (Phase IIa Clinical Trial) | Anti-inflammatory and anti-fibrotic effects | 37% of patients achieved normal ALT levels at week 16 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

Objective: To determine the effect of A3AR modulators on NF-κB-mediated gene transcription.

Materials:

-

HEK293T cells

-

pNF-κB-Luc plasmid (contains NF-κB response elements driving firefly luciferase expression)

-

pRL-TK plasmid (constitutively expresses Renilla luciferase for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

DMEM with 10% FBS

-

TNF-α (or other NF-κB activator)

-

Piclidenoson or Namodenoson

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a mix of 100 ng of pNF-κB-Luc and 10 ng of pRL-TK in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add 50 µL of the transfection complex to each well.

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment:

-

After 24 hours, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of Piclidenoson or Namodenoson for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate vehicle controls.

-

-

Luciferase Assay:

-

Wash the cells once with PBS.

-

Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 10 µL of the cell lysate to a white-walled 96-well plate.

-

Add 50 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add 50 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines in cell culture supernatants or biological fluids following treatment with A3AR modulators.

Materials:

-

Immune cells (e.g., macrophages, T cells, synoviocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other appropriate stimulus

-

Piclidenoson or Namodenoson

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Plate immune cells at an appropriate density in a 24- or 48-well plate.

-

Pre-treat the cells with various concentrations of Piclidenoson or Namodenoson for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS for macrophages) for a specified time (e.g., 24 hours).

-

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure (General Sandwich ELISA Protocol):

-

Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of A3AR modulators in a preclinical model of rheumatoid arthritis.

Materials:

-

Lewis or Wistar rats (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

Piclidenoson or Namodenoson formulated for oral administration

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

-

On day 7, administer a booster immunization of type II collagen in IFA.

-

-

Treatment:

-

Begin oral administration of Piclidenoson, Namodenoson, or vehicle control on a prophylactic (starting from day 0) or therapeutic (starting after the onset of clinical signs of arthritis) regimen.

-

-

Clinical Assessment:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Measure paw thickness and body weight regularly.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.

-

-

Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines and anti-collagen antibodies.

Experimental Workflow: Collagen-Induced Arthritis Model

Conclusion

A3AR modulators, particularly the agonists Piclidenoson and Namodenoson, represent a promising class of therapeutic agents for the treatment of a wide range of inflammatory and autoimmune diseases. Their ability to selectively target the overexpressed A3AR on inflammatory cells and subsequently downregulate the NF-κB and PI3K/Akt signaling pathways provides a targeted and effective mechanism for reducing the production of pro-inflammatory cytokines. The extensive preclinical and emerging clinical data support their continued development as safe and effective oral therapies. Further research to fully elucidate the nuances of A3AR signaling in different immune cell subsets and disease contexts will undoubtedly pave the way for novel and more refined immunomodulatory strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of an A3AR Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a selective A3 adenosine receptor (A3AR) agonist. Additionally, it outlines the A3AR signaling pathway and includes a protocol for a key binding assay used to characterize A3AR modulators.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, can trigger multiple intracellular signaling cascades. A3AR primarily couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][2][3][4] This receptor can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).[4]

Furthermore, A3AR activation modulates the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways. The receptor's signaling can also be G protein-independent, involving pathways such as those mediated by phospholipase D (PLD) and RhoA. These diverse signaling pathways underscore the multifaceted role of A3AR in various physiological and pathological processes, making it a significant target for drug development in areas such as inflammation, cancer, and cardiovascular diseases.

Synthesis Protocol for IB-MECA (A3AR Modulator 1)

This protocol details the synthesis of N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a potent and selective A3AR agonist. The synthesis is a multi-step process starting from a protected 6-halopurine-9-riboside.

Materials and Reagents

-

6-halopurine-9-riboside

-

Diol protecting reagent (e.g., acetone)

-

Oxidizing agent

-

Thionyl chloride

-

Methylamine

-

3-Iodobenzylamine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Isopropyl acetate (IPAc)

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Experimental Workflow

Step-by-Step Procedure

Step 1: Synthesis of Carboxylic Acid Intermediate (IV)

-

Protect the diol of the 6-halopurine-9-riboside.

-

Oxidize the primary alcohol of the protected riboside to a carboxylic acid to yield intermediate (IV).

Step 2-4: Conversion of Carboxylic Acid (IV) to IB-MECA Acetonide (VI)

-

Suspend the carboxylic acid (IV) in acetonitrile.

-

Add thionyl chloride (1.6 equivalents) to the slurry and stir for at least one hour to form the acid chloride. Monitor the reaction by TLC (IPAc-MeOH 10:1).

-

Concentrate the solution to an oil to remove excess thionyl chloride.

-

In a separate vessel, dissolve methylamine and diisopropylethylamine (DIPEA) in acetonitrile.

-

Add the acid chloride solution to the methylamine solution to form the amide intermediate (V).

-

Add 3-iodobenzylamine hydrochloride to the reaction mixture to couple with the amide (V) and form IB-MECA Acetonide (VI).

Step 5: Deprotection

-

Remove the diol protecting group under acidic conditions to yield crude IB-MECA.

Step 6: Purification

-

Dissolve the crude product in dichloromethane (CH₂Cl₂).

-

Wash with an aqueous solution and separate the organic phase.

-

Dry the organic phase over magnesium sulfate (MgSO₄), filter through diatomaceous earth, and concentrate.

-

Slurry the residue in acetonitrile at 55-65°C for one hour, then cool to 0-10°C and age for at least one hour.

-

Collect the product by filtration and wash with cold acetonitrile.

-

Further purification can be achieved by recrystallization or silica gel column chromatography. A 78.6% yield has been reported for the recrystallization of a related intermediate.

Quantitative Data Summary

| Compound/Intermediate | Molecular Weight (Da) | Ki at A3AR (nM) | Selectivity (vs A1/A2a) | Yield (%) | Reference |

| IB-MECA | 510.29 | 1.0 - 1.1 | 49-51 fold | Not explicitly stated for full synthesis | |

| Cl-IB-MECA | 544.74 | 0.33 | 2500- and 1400-fold | 5.6% (overall from D-ribose) | |

| Carboxylic acid (IV) | - | - | - | - | |

| IB-MECA acetonide (VI) | - | - | - | - |

Experimental Protocol: Radioligand Binding Assay for A3AR

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human A3 adenosine receptor.

Materials and Reagents

-

HEK-293 cells transfected with human A3AR

-

Cell membrane homogenates from transfected cells

-

Radioligand: [¹²⁵I]AB-MECA (0.15 nM)

-

Non-specific binding control: IB-MECA (1 µM)

-

Test compounds at various concentrations

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase (ADA)

-

Wash buffer: Ice-cold 50 mM Tris-HCl

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure

-

Membrane Preparation: Prepare cell membrane homogenates from HEK-293 cells expressing the human A3AR. Determine the protein concentration of the homogenate.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of cell membrane homogenate (3-20 µg protein).

-

50 µL of test compound at various concentrations or buffer (for total binding).

-

50 µL of 1 µM IB-MECA (for non-specific binding).

-

50 µL of [¹²⁵I]AB-MECA radioligand.

-

-

Incubation: Incubate the plate at 22-30°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent inhibition of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. US9102698B2 - Process for the synthesis of IB-MECA - Google Patents [patents.google.com]

- 2. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO-N6-(3-IODOBENZYL)ADENOSINE-5'-N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of A3AR Modulator Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to measure the activity of modulators targeting the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.

Introduction

The A3 adenosine receptor (A3AR) is a member of the adenosine receptor family that couples to inhibitory G proteins (Gi/o) and Gq proteins.[1][2] Activation of A3AR typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] The receptor is a promising therapeutic target for a range of conditions, and robust in vitro assays are crucial for the discovery and characterization of novel A3AR modulators.

This document outlines the principles and detailed protocols for three key in vitro assays used to characterize A3AR modulators: Radioligand Binding Assays, GTPγS Binding Assays, and cAMP Assays.

A3AR Signaling Pathways

A3AR activation initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase through its coupling with Gi proteins, leading to a reduction in cAMP levels. The receptor can also couple to Gq proteins, activating the phospholipase C pathway.

Figure 1: A3AR Signaling Pathways.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a modulator for the A3AR. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Principle

A radiolabeled ligand with known high affinity and specificity for A3AR is incubated with a preparation containing the receptor (e.g., cell membranes expressing A3AR). The amount of radioligand bound to the receptor is quantified in the presence and absence of unlabeled competing ligands (the test modulators).

Experimental Workflow

Figure 2: Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test modulator for A3AR.

Materials:

-

Cell membranes from HEK293 cells stably expressing human A3AR.

-

Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

-

Test Modulator (unlabeled).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, and 1 unit/mL adenosine deaminase (ADA).

-

Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM MgCl₂.

-

Non-specific binding control: 100 µM NECA (5′-(N-Ethylcarboxamido)adenosine).

-

GF/C glass fiber filters.

-

Scintillation counter.

Procedure:

-

Thaw the A3AR-expressing cell membranes on ice.

-

Prepare serial dilutions of the test modulator in the binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate test modulator dilution (or vehicle for total binding, or non-specific binding control), and 50 µL of radioligand (e.g., ~0.3 nM [¹²⁵I]I-AB-MECA).

-

Add 50 µg of cell membrane protein to each well.

-

Incubate the plate at room temperature for 3 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test modulator concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

| Modulator | Radioligand | IC₅₀ (nM) | Ki (nM) | Reference |

| Agonists | ||||

| IB-MECA | [¹²⁵I]I-AB-MECA | - | 0.37 | |

| NECA | [¹²⁵I]I-AB-MECA | - | 19.6 | |

| Antagonists | ||||

| MRS1220 | [¹²⁵I]I-AB-MECA | - | 2.97 | |

| MRS1334 | [¹²⁵I]I-AB-MECA | - | 10.6 |

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR upon agonist stimulation.

Principle

In the inactive state, G proteins are bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The accumulation of [³⁵S]GTPγS is a measure of receptor activation and is particularly effective for Gi-coupled receptors like A3AR.

Experimental Workflow

Figure 3: [³⁵S]GTPγS Binding Assay Workflow.

Detailed Protocol

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of an A3AR agonist.

Materials:

-

Cell membranes from HEK293 cells stably expressing human A3AR.

-

[³⁵S]GTPγS.

-

Test Modulator (agonist).

-

GTPγS Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl.

-

GDP.

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

GF/B glass fiber filters.

-

Scintillation counter.

Procedure:

-

Thaw the A3AR-expressing cell membranes on ice.

-

Prepare serial dilutions of the test modulator in the binding buffer.

-

In a 96-well plate, add 5 µg of cell membrane protein per well.

-

Add the test modulator at various concentrations. For antagonist characterization, pre-incubate the membranes with the antagonist before adding the agonist.

-

Add GDP to a final concentration of 10 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of 10 µM unlabeled GTPγS) from the total binding.

-

Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Data Presentation

| Modulator | EC₅₀ (nM) | Emax (% of control) | Cell Line | Reference |

| Agonists | ||||

| Cl-IB-MECA | Varies | Varies | HEK293-hA3AR | |

| Adenosine | Varies | Varies | HEK293T-hA3AR | |

| Positive Allosteric Modulators (in presence of agonist) | ||||

| LUF6000 | - | >200% (with Cl-IB-MECA) | HEK293-hA3AR | |

| LUF6096 | - | >200% (with Cl-IB-MECA) | HEK293-hA3AR |

cAMP Assays

cAMP assays measure the functional consequence of A3AR activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.

Principle

A3AR activation, through its coupling to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

Experimental Workflow

Figure 4: cAMP Assay Workflow.

Detailed Protocol (HTRF-based)

Objective: To measure the inhibition of forskolin-stimulated cAMP production by an A3AR agonist.

Materials:

-

HEK293 cells stably expressing human A3AR.

-

Cell culture medium.

-

Forskolin.

-

Test Modulator (agonist).

-

cAMP HTRF assay kit (e.g., from Cisbio).

-

HTRF-compatible plate reader.

Procedure:

-

Seed the A3AR-expressing cells in a 96-well plate and culture overnight.

-

Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test modulator at various concentrations.

-

Stimulate the cells with a submaximal concentration of forskolin (to activate adenylyl cyclase).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the HTRF assay kit protocol.

-

Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC₅₀ value.

Data Presentation

| Modulator | IC₅₀ (nM) | Assay Type | Cell Line | Reference |

| Agonists | ||||

| 2-Cl-IB-MECA | ~30-40 | NanoBiT®-miniGαi | HEK293T | |

| NECA | ~132 | GloSensor cAMP | HEK293T | |

| Inverse Agonists | ||||

| PSB-10 | Varies | GloSensor cAMP | HEK293T | |

| MRS7799 | Varies | GloSensor cAMP | HEK293T |

Conclusion

The selection of an appropriate in vitro assay depends on the specific research question. Radioligand binding assays are essential for determining the affinity of a compound for the A3AR. GTPγS binding assays provide a direct measure of G protein activation and are useful for characterizing the functional activity of agonists. cAMP assays assess the downstream functional consequences of receptor activation. Together, these assays provide a comprehensive characterization of A3AR modulators, which is critical for their development as potential therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assay Development for A3AR Modulator Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenosine A3 Receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and ischemic injuries.[1][2] The development of potent and selective A3AR modulators, such as agonists, antagonists, and allosteric modulators, is a key focus in drug discovery.[1][3] High-throughput screening (HTS) using robust cell-based assays is essential for identifying and characterizing novel A3AR ligands.

These application notes provide detailed protocols for developing and implementing cell-based assays to screen for A3AR modulators. The assays described herein are designed to measure distinct downstream signaling events following A3AR activation, providing a comprehensive platform for compound profiling.

A3AR Signaling Pathways

A3AR is primarily coupled to the inhibitory G protein (Gαi) and can also couple to Gαq proteins.[4] Activation of A3AR triggers a cascade of intracellular events that can be harnessed for assay development.

-

Gαi-Mediated Pathway: Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a primary and widely utilized readout for A3AR activation. The Gαi pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

-

Gαq-Mediated Pathway: In some cellular contexts, A3AR can couple to Gαq, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

-

G Protein-Independent Pathways: A3AR signaling can also occur independently of G proteins, for example, through the RhoA-PLD pathway. Furthermore, A3AR activation can modulate the activity of transcription factors such as NF-κB and CREB, influencing gene expression.

Below is a diagram illustrating the primary A3AR signaling pathways.

Recommended Cell Lines

The choice of cell line is critical for successful assay development. It is recommended to use a cell line with low to no endogenous A3AR expression to minimize background noise. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for stably or transiently expressing the human A3AR.

Data Presentation: Reference Compound Profiling

The following table summarizes the activity of known A3AR modulators in various cell-based assays. This data can be used as a reference for assay validation and comparison of novel compounds.

| Compound | Modulator Type | Assay Type | Cell Line | EC50 / IC50 | Reference |

| IB-MECA | Agonist | Gi/Go Activation | ADORA3 Nomad Cell Line | 1.88 x 10⁻⁵ M | |

| Cl-IB-MECA | Agonist | [³⁵S]GTPγS Binding | HEK293-hA3AR | Variable (potentiated by PAMs) | |

| Piclidenoson (CF101) | Agonist | cAMP Accumulation | HEK293-hA3AR | Potent agonist | |

| Namodenoson (CF102) | Agonist | cAMP Accumulation | HEK293-hA3AR | Potent agonist | |

| LUF6000 | Positive Allosteric Modulator (PAM) | cAMP Functional Assay | CHO-hA3AR | Enhances Cl-IB-MECA efficacy |

Experimental Protocols

cAMP Measurement Assay (for Gαi Coupling)

This protocol is designed to measure the inhibition of adenylyl cyclase activity upon A3AR activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow Diagram:

Protocol:

-

Cell Preparation:

-

Culture CHO cells stably expressing human A3AR (CHO-hA3AR) in appropriate media.

-

Harvest cells and resuspend in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

-

-

Cell Plating:

-

Dispense the cell suspension into a 384-well white assay plate.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds (potential agonists or antagonists).

-

Add the compounds to the cell plate. For antagonist screening, pre-incubate with the antagonist before adding a known A3AR agonist at its EC80 concentration.

-

-

Stimulation:

-

Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized to generate a robust signal window.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

-

-

Detection:

-

Add the HTRF detection reagents, which typically include a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.

-

Incubate for 1 hour at room temperature to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

-

For agonists, plot the percent inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the IC50 value.

-

For antagonists, plot the percent inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay (for Gαq Coupling)

This assay measures the increase in intracellular calcium concentration following A3AR activation. It is a kinetic assay that requires a plate reader with an integrated fluid dispenser.

Workflow Diagram:

Protocol:

-

Cell Plating:

-

Plate HEK293 cells stably expressing A3AR in a 384-well black, clear-bottom plate and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a separate plate with serial dilutions of test compounds.

-

-

Data Acquisition:

-

Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., a FLIPR).

-

The instrument will measure the baseline fluorescence of the cells for a short period.

-

The instrument will then inject the test compounds from the compound plate into the cell plate while continuously measuring the fluorescence.

-

Continue to record the fluorescence signal for a few minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

For each well, calculate the peak fluorescence response.

-

Plot the peak response against the compound concentration to generate a dose-response curve and determine the EC50 value for agonists.

-

For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced calcium response.

-

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE) as a downstream indicator of A3AR-mediated Gαi signaling. A decrease in cAMP leads to reduced PKA activity and consequently, decreased phosphorylation of CREB, resulting in lower CRE-driven reporter gene expression.

Workflow Diagram:

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with an expression vector for human A3AR and a reporter vector containing the firefly luciferase gene under the control of a CRE-containing promoter. A co-transfected control reporter (e.g., Renilla luciferase) can be used for normalization.

-

-

Cell Plating:

-

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach and express the proteins for 24-48 hours.

-

-

Compound Treatment:

-

Add serial dilutions of test compounds to the cells.

-

Add a fixed concentration of forskolin to stimulate the cAMP pathway.

-

-

Incubation:

-

Incubate the plate for 4-6 hours to allow for reporter gene expression and protein accumulation.

-

-

Lysis and Substrate Addition:

-

Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. If a dual-luciferase system is used, measure both firefly and Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Plot the normalized luminescence (as a percentage of the forskolin-stimulated control) against the compound concentration to determine the IC50 values for A3AR agonists.

-

Conclusion

The cell-based assays described in these application notes provide a robust and versatile platform for the screening and characterization of A3AR modulators. By employing a combination of assays that probe different aspects of the A3AR signaling cascade, researchers can gain a comprehensive understanding of the pharmacological properties of their compounds, accelerating the drug discovery process for A3AR-targeted therapies.

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Preclinical Animal Model Studies of A3AR Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical animal model studies for the evaluation of Adenosine A3 Receptor (A3AR) modulators. This document includes summaries of quantitative data from various studies, detailed experimental protocols for key in vivo models and analytical techniques, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of A3AR Modulators in Preclinical Models

The following tables summarize the quantitative effects of various A3AR modulators in different animal models of inflammation and cancer.

Table 1: Anti-Inflammatory Effects of A3AR Modulators in Rodent Models

| Modulator | Animal Model | Species/Strain | Dosing Regimen | Key Efficacy Parameters | Reference |

| IB-MECA (CF101) | Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | 10 µg/kg, oral, twice daily | Ameliorated clinical manifestations of the disease, reduced pannus and fibrosis formation, attenuated cartilage and bone destruction.[1][2] | [1][2] |

| IB-MECA (CF101) | Chronic Inflammatory/Neuropathic Pain | Rat (Wistar) | 0.5 µmol/kg, intraperitoneal, single dose | Demonstrated antinociceptive effects in both inflammatory and neuropathic pain models.[3] | |

| LUF6000 (Allosteric Modulator) | Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | Not specified | Decreased disease manifestation compared to vehicle. Downregulated expression of PI3K, IKK, IκB, and NF-κB. | |

| LUF6000 (Allosteric Modulator) | Monoiodoacetate-Induced Osteoarthritis | Rat | Not specified | Induced anti-inflammatory effects. | |

| LUF6000 (Allosteric Modulator) | Concanavalin A-Induced Liver Inflammation | Mouse | Not specified | Induced anti-inflammatory effects. |

Table 2: Anti-Cancer Effects of A3AR Agonists in Murine Models

| Modulator | Cancer Model | Species/Strain | Dosing Regimen | Key Efficacy Parameters | Reference |

| Cl-IB-MECA (Namodenoson) | Hepatocellular Carcinoma (xenograft) | Mouse | Not specified | Increased survival in patients with advanced hepatocellular carcinoma (clinical data). Preclinical studies show inhibition of tumor growth. | |

| IB-MECA (Piclidenoson) | Ovarian Cancer (in vitro) | Human cell lines | 0.0001 µM to 100 µM | Reduced cell viability in a dose-dependent manner (IC50: 32.14 µM for OVCAR-3, 45.37 µM for Caov-4). | |

| AB-MECA | Lung Cancer (xenograft, A549 cells) | Mouse | Not specified | Lowered TNF-alpha levels and reduced tumor growth. |

Signaling Pathways and Experimental Workflow

A3AR-Mediated Anti-Inflammatory Signaling Pathway (NF-κB)

Activation of the A3AR by an agonist initiates a signaling cascade that ultimately inhibits the pro-inflammatory NF-κB pathway.

A3AR-Mediated Anti-Cancer Signaling Pathway (Wnt/β-catenin)

In cancer cells, A3AR agonists can modulate the Wnt/β-catenin pathway, leading to the inhibition of tumor cell growth.

General Experimental Workflow for an In Vivo A3AR Modulator Study

The following diagram outlines a typical workflow for evaluating an A3AR modulator in a preclinical animal model.

Experimental Protocols

This section provides detailed methodologies for inducing common animal models used in A3AR modulator research and for subsequent key analytical experiments.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

This model is widely used for preclinical testing of anti-arthritic agents and mimics many aspects of human rheumatoid arthritis.

Materials:

-

Male Wistar or Lewis rats (10 weeks old)

-

Bovine type II collagen (immunization grade)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05M acetic acid

-

Syringes and needles (25-27 gauge)

Procedure:

-

Emulsion Preparation: Prepare a 4 mg/ml solution of bovine type II collagen in 0.05M acetic acid. Emulsify this solution with an equal volume of Incomplete Freund's Adjuvant.

-

Primary Immunization (Day 0): Anesthetize the rats. Subcutaneously inject 0.2 ml of the emulsion at the base of the tail. This delivers 200 µg of collagen per rat.

-

Booster Immunization (Day 7): Prepare the collagen emulsion as in step 1. Administer a booster injection of 0.2 ml of the emulsion subcutaneously at a different site on the tail.

-

Treatment Paradigm:

-

Prophylactic: Begin administration of the A3AR modulator on day 0 and continue until the end of the study.

-

Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (typically around day 11-13).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score each paw daily or every other day based on a scale of 0-4 (0=normal, 1=redness and swelling in one digit, 2=redness and swelling in more than one digit, 3=redness and swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.

-

Histopathology: At the end of the study, collect paw and joint tissues for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.

-

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a well-characterized method for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration that will deliver 1-5 U/kg in a volume of 50 µl per mouse.

-

Intratracheal Instillation: Anesthetize the mouse. Using a suitable intratracheal instillation device, deliver a single 50 µl dose of the bleomycin solution directly into the lungs.

-

Treatment: Administer the A3AR modulator according to the desired prophylactic or therapeutic regimen. For a therapeutic approach, it is recommended to start treatment at least 7 days post-bleomycin instillation, during the fibrotic phase.

-

Assessment of Fibrosis:

-

Hydroxyproline Assay: At the study endpoint (e.g., day 14 or 21), harvest the lungs and measure the hydroxyproline content to quantify collagen deposition.

-

Histopathology: Perfuse the lungs with formalin, embed in paraffin, and section for staining (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.

-

Immunohistochemistry: Stain lung sections for α-smooth muscle actin (α-SMA) to identify myofibroblasts.

-

Protocol 3: Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats

This model is used to study the pathogenesis of inflammatory bowel disease.

Materials:

-

Male Sprague-Dawley rats

-

Dinitrobenzene sulfonic acid (DNBS)

-

50% ethanol

-

Catheter for intrarectal administration

Procedure:

-

DNBS Solution Preparation: Prepare a solution of 15-30 mg of DNBS in 250 µl of 50% ethanol per rat. The optimal concentration should be determined for each facility.

-

Induction of Colitis: Anesthetize the rats. Gently insert a catheter intrarectally to a depth of about 8 cm. Slowly instill the DNBS solution. Hold the rat in a head-down position for approximately 60 seconds to prevent leakage.

-

Treatment: Administer the A3AR modulator as per the experimental design, typically starting 24 hours after DNBS instillation.

-

Assessment of Colitis:

-

Clinical Monitoring: Monitor body weight, stool consistency, and the presence of blood in the stool daily.

-

Macroscopic and Microscopic Evaluation: At the end of the study, excise the colon and score for macroscopic damage. Collect tissue sections for histological analysis of ulceration, inflammation, and crypt damage.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

-

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the analysis of key proteins in the NF-κB signaling pathway from tissue or cell lysates.

Procedure:

-

Protein Extraction: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key NF-κB pathway proteins (e.g., p-IKK, IκBα, p-p65, total p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: ELISA for Pro-Inflammatory Cytokines (TNF-α and IL-6)

This protocol is for the quantification of TNF-α and IL-6 in serum or plasma samples.

Procedure:

-

Sample Preparation: Collect blood samples and prepare serum or plasma.

-

ELISA Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature.

-

Wash the wells four times with wash buffer.

-

Add 100 µl of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µl of HRP-streptavidin conjugate and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add 100 µl of TMB substrate and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µl of stop solution to each well.

-

-

Data Analysis: Read the absorbance at 450 nm. Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Protocol 6: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This protocol is for the detection of myofibroblasts in paraffin-embedded tissue sections.

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Tris-EDTA pH 9.0).

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against α-SMA overnight at 4°C.

-

Secondary Antibody and Detection: Apply a polymer-based detection system with an HRP-conjugated secondary antibody, followed by a DAB substrate-chromogen solution.

-